Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
CAS No.: 111698-89-6
Cat. No.: VC20837609
Molecular Formula: C9H12N2O2S2
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111698-89-6 |
|---|---|
| Molecular Formula | C9H12N2O2S2 |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 |
| Standard InChI Key | FVAURYNWNASSIF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |
Introduction
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. Despite extensive research on various thiazole derivatives, specific information about Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate appears limited in current literature.
Synthesis Methods
Synthesis methods for thiazole derivatives often involve multi-step reactions including cyclization processes with appropriate starting materials such as thiourea or other sulfur-containing precursors . For compounds like Ethyl 3-alanyl analogs:
-
Starting Materials: Thiourea or other sulfur-containing reagents combined with appropriate aldehydes/ketones.
-
Cyclization: Formation of the thiazole ring through condensation reactions under controlled conditions (temperature, pH).
Biological Activities
Thiazoles generally exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways. While direct evidence for Ethyl 3-Allyl variants is lacking:
Potential Applications
-
Antimicrobial Agents: Given their structural similarity to known active compounds.
-
Pharmacological Research: Modifications could lead to improved efficacy against pathogens.
In Vitro Studies
In vitro studies would be essential for evaluating antibacterial activity using standard assays like MIC determination against various bacterial strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume